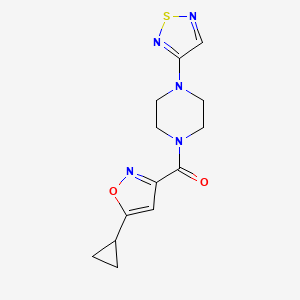

![molecular formula C11H13ClN2O B2794949 [5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol CAS No. 1243821-91-1](/img/structure/B2794949.png)

[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole compounds usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

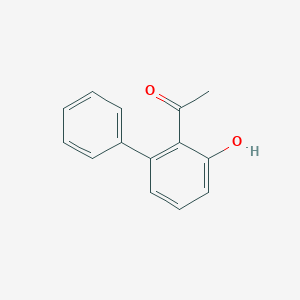

The molecular structure of “[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” can be represented by the SMILES stringClC1=CC(N=C(CO)N2)=C2C=C1 . Physical And Chemical Properties Analysis

“[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” is a solid compound . It has a molecular weight of 224.69.科学的研究の応用

Synthesis and Structural Analysis

One area of application involves the synthesis and structural analysis of novel compounds for understanding their chemical properties and potential functionalities. For instance, the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles have been explored, demonstrating how various nucleophiles react with chlorobenzimidazo derivatives to yield different products, with structures confirmed by X-ray analysis (Tumkevičius et al., 2003). Similarly, the preparation and characterization of oligobenzimidazoles for their optical, electrical, and thermal properties offer insights into their potential applications in materials science (Anand & Muthusamy, 2018).

Catalytic Behaviors and Ligand Properties

The catalytic behaviors of metal complexes involving benzimidazolyl ligands toward ethylene oligomerization have been studied, showing that these complexes, upon activation, exhibit good to high catalytic activities. This research provides valuable information on the influence of ligands on metal complex activities and offers potential pathways for developing new catalysts (Zhang et al., 2008).

Molecular Docking and Inhibition Studies

In pharmacology, benzimidazole derivatives have been evaluated for their inhibitory effects on mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This research highlights the potential of benzimidazole derivatives in developing new therapeutic agents (Alpan, Gunes, & Topçu, 2007). Additionally, the synthesis and antimicrobial activity of new benzimidazole-2-carboxamido derivatives indicate their efficacy against various bacterial strains, suggesting their potential in antimicrobial therapy (Özden, Usta, Altanlar, & Göker, 2011).

Spectroscopic and Computational Studies

The study of solvent effects on molecular aggregation in thiadiazolyl benzene diols has been conducted through spectroscopic methods, illustrating how solvent type and concentration affect molecular interactions and aggregation. This research aids in understanding the solvation dynamics and molecular behavior in different environments (Matwijczuk et al., 2016).

将来の方向性

Benzimidazole compounds have been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, “[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” and similar compounds could be of interest for future research in these areas .

特性

IUPAC Name |

(5-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWPZACZJFDVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(4-methoxyphenyl)propanamido)benzofuran-2-carboxamide](/img/structure/B2794888.png)